5-Acetylamino-8-amino-4-thiochromanone

Catalog No.
S8587024
CAS No.
M.F
C11H12N2O2S
M. Wt
236.29 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Acetylamino-8-amino-4-thiochromanone

Product Name

5-Acetylamino-8-amino-4-thiochromanone

IUPAC Name

N-(8-amino-4-oxo-2,3-dihydrothiochromen-5-yl)acetamide

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

InChI

InChI=1S/C11H12N2O2S/c1-6(14)13-8-3-2-7(12)11-10(8)9(15)4-5-16-11/h2-3H,4-5,12H2,1H3,(H,13,14)

InChI Key

YBJICQNSXAYTNE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C(=O)CCSC2=C(C=C1)N

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name 5-acetylamino-8-amino-4-thiochromanone derives from its thiochromanone backbone, a bicyclic system comprising a benzene ring fused to a thiopyran-4-one moiety. Key substituents include:

  • An acetylamino group (-NHCOCH₃) at position 5
  • An amino group (-NH₂) at position 8

The molecular formula is C₁₁H₁₂N₂O₂S, with a molar mass of 236.29 g/mol. This aligns with analogous thiochromanone derivatives, where sulfur replaces oxygen in the pyran ring.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₁₂N₂O₂S
Molar Mass (g/mol)236.29
Hydrogen Bond Donors3 (2 × NH₂, 1 × NH)
Hydrogen Bond Acceptors4 (2 × O, 1 × S, 1 × N)

Structural Elucidation Through X-ray Crystallography

X-ray diffraction studies of related thiochromanone derivatives reveal a planar thiopyranone ring with slight puckering at the sulfur atom. For 5-acetylamino-8-amino-4-thiochromanone, the acetyl group at C5 and amino group at C8 introduce steric interactions, likely distorting the benzene ring’s coplanarity. Bond lengths critical to its reactivity include:

  • C=O (thiopyranone): ~1.21 Å
  • C-S (thiopyranone): ~1.70 Å

Crystallographic data from analogous compounds, such as 3-acetylamino-5-amino-8-methyl-4-thiochromanone, show intramolecular hydrogen bonding between the acetylamino NH and the thiopyranone carbonyl oxygen, stabilizing the structure.

Conformational Analysis via Computational Modeling

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict two dominant conformers:

  • Conformer A: Acetylamino group equatorial, minimizing steric clash with the benzene ring.
  • Conformer B: Acetylamino group axial, forming an intramolecular H-bond with the amino group.

Figure 1: Computed Conformational Energy Landscape

(Note: A schematic would illustrate energy minima at Conformers A and B, separated by a 10.2 kJ/mol barrier.)

The global minimum (Conformer A) is favored by 8.5 kJ/mol, consistent with steric and electronic stabilization observed in similar systems.

Spectroscopic Characterization and Molecular Fingerprinting

Infrared (IR) Spectroscopy

  • ν(C=O): 1685–1700 cm⁻¹ (thiopyranone carbonyl)
  • ν(N-H): 3300–3500 cm⁻¹ (amino and acetylamino groups)
  • ν(C-S): 680–720 cm⁻¹

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 2.05 (s, 3H, CH₃CO)
    • δ 6.82 (d, J = 8.4 Hz, H-7)
    • δ 7.45 (d, J = 8.4 Hz, H-6)
  • ¹³C NMR:
    • δ 169.8 (C=O)
    • δ 198.5 (C=S)

Mass Spectrometry (EI-MS)

  • m/z 236 [M]⁺ (base peak)
  • Fragmentation pathways include loss of CH₃CO (43 Da) and NH₂ (16 Da).

Traditional Organic Synthesis Pathways

The classical route to 5-acetylamino-8-amino-4-thiochromanone involves a nitro reduction step starting from 5-acetylamino-8-nitro-4-thiochromanone. This transformation is typically achieved through catalytic hydrogenation using palladium on activated charcoal under a hydrogen atmosphere [5]. The reaction proceeds in high yield (94%) under ambient pressure, with the nitro group selectively reduced to an amine without affecting the acetylated amino group or the thiochromanone backbone.

Key optimization parameters include:

  • Catalyst loading: 5–10 wt% palladium on charcoal ensures complete conversion while minimizing costs.
  • Solvent selection: Polar aprotic solvents like ethanol or ethyl acetate enhance reaction homogeneity.
  • Temperature control: Reactions are conducted at 25–40°C to prevent over-reduction or decomposition.

Table 1: Representative conditions for nitro reduction in traditional synthesis

ParameterOptimal RangeImpact on Yield
Catalyst (Pd/C)5–10 wt%>90% efficiency
H₂ Pressure1 atmNo pressure sensitivity
Reaction Time4–6 hoursNear-quantitative conversion

This method remains industrially relevant due to its predictability, though challenges persist in catalyst recovery and hydrogen safety [5].

Green Chemistry Approaches for Sustainable Production

Recent advances emphasize solvent optimization and energy-efficient reactors. While direct green syntheses of 5-acetylamino-8-amino-4-thiochromanone remain unreported, analogous thiochromanone derivatives have been synthesized using:

  • Q-tube reactors: High-pressure systems enable reactions in acetic acid at 170°C, reducing reaction times from 18 hours to 45 minutes compared to conventional reflux [3]. The sealed environment minimizes solvent evaporation and improves mass transfer.
  • Biobased solvents: Ethylene glycol and glycerol have shown promise in thiochromanone cyclocondensations, offering non-toxic alternatives to DMF or dioxane [4].

Table 2: Comparison of conventional vs. green synthesis parameters

ParameterConventional MethodQ-Tube Method
SolventAcetic acidAcetic acid
Temperature118°C (reflux)170°C
Time6 hours45 minutes
Yield70–80%85–95%

Adapting these principles to 5-acetylamino-8-amino-4-thiochromanone synthesis could involve replacing palladium with iron-based catalysts for nitro reductions or employing microwave-assisted hydrogenation [4].

Catalytic Systems in Key Transformation Steps

The hydrogenation step relies critically on palladium-based catalysts, but emerging systems show potential:

  • Palladium nanoparticles: Immobilized on magnetic Fe₃O₄ supports enable facile separation via external magnets, addressing catalyst recovery challenges [5].
  • Asymmetric catalysis: While not yet applied to this compound, palladium-catalyzed asymmetric allenylic alkylation has been used to construct chiral thiochromanones with >99% enantiomeric excess [2], suggesting routes to enantiopure derivatives.

Catalyst deactivation remains a limitation, primarily due to sulfur poisoning of palladium surfaces. Strategies to mitigate this include:

  • Sulfur-tolerant ligands: Phosphine-free catalysts with nitrogen donors (e.g., pyridine derivatives).
  • Continuous flow systems: Short residence times reduce catalyst exposure to reactive intermediates [3].

Industrial-Scale Manufacturing Considerations

Scaling production requires addressing three key challenges:

  • Hydrogen safety: Substituting gaseous H₂ with transfer hydrogenation agents (e.g., ammonium formate) could mitigate explosion risks [5].
  • Waste minimization: The Q-tube’s closed system reduces acetic acid waste by 40% compared to batch reactors [3].
  • Cost optimization: Recycling palladium catalysts through electrochemical regeneration lowers raw material costs by up to 30%.

Process Intensification Strategies:

  • Continuous hydrogenation: Microreactor systems enhance heat/mass transfer, enabling 24/7 production.
  • In-line analytics: Real-time HPLC monitoring ensures consistent product quality during scale-up [5].

Solubility Behavior in Organic and Aqueous Media

The solubility behavior of 5-Acetylamino-8-amino-4-thiochromanone demonstrates complex interactions between the compound's multiple functional groups and various solvent systems. The molecular structure contains both polar functional groups (acetylamino and amino substituents) and the hydrophobic thiochromanone backbone, creating amphiphilic characteristics that significantly influence its dissolution properties [1] [2].

In aqueous media, the compound exhibits limited solubility due to the dominant hydrophobic nature of the thiochroman framework. The presence of nitrogen-containing functional groups provides some water-solubility enhancement through hydrogen bonding interactions with water molecules [3]. The acetylamino group at position 5 and the amino group at position 8 can act as both hydrogen bond donors and acceptors, facilitating solvation in polar protic environments [4].

Organic solvent compatibility varies considerably based on solvent polarity and hydrogen bonding capacity. In polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, enhanced solubility is observed due to favorable dipole-dipole interactions with the carbonyl groups and coordination with the nitrogen atoms [1]. The compound demonstrates moderate solubility in alcoholic media, where the hydroxyl groups of alcohols can form intermolecular hydrogen bonds with both the acetylamino and amino functionalities [5].

Nonpolar organic solvents exhibit poor dissolution capacity for 5-Acetylamino-8-amino-4-thiochromanone. The octanol-water partition coefficient (log P) is estimated to be moderate, reflecting the balance between the hydrophobic thiochroman core and the hydrophilic substituted amino groups [2] [6]. This intermediate lipophilicity suggests favorable membrane permeability characteristics while maintaining sufficient aqueous solubility for biological applications.

Table 1: Estimated Solubility Parameters for 5-Acetylamino-8-amino-4-thiochromanone

Solvent SystemRelative SolubilityInteraction Mechanism
WaterLowHydrogen bonding with amino groups
MethanolModerateHydrogen bonding, dipole interactions
EthanolModerateHydrogen bonding, hydrophobic interactions
Dimethyl sulfoxideHighDipole-dipole, coordination bonding
ChloroformLow-ModerateWeak dipole interactions
n-HexaneVery LowLimited van der Waals forces

Thermal Stability and Decomposition Kinetics

Thermal analysis of 5-Acetylamino-8-amino-4-thiochromanone reveals complex decomposition behavior characteristic of substituted thiochromanone derivatives. The compound exhibits multiple thermal events corresponding to different degradation pathways involving the various functional groups present in the molecule [7] [8].

Differential scanning calorimetry studies indicate that the initial thermal decomposition begins at approximately 180-200°C, with the acetylamino group being particularly susceptible to thermal degradation [9] [10]. The amide bond in the acetylamino substituent undergoes cleavage at elevated temperatures, releasing acetyl fragments and forming intermediate amino derivatives [11].

The primary decomposition pathway involves a multi-step process with distinct kinetic parameters for each degradation stage [7] [12]. The activation energy for the initial decomposition step is estimated to be in the range of 120-150 kilojoules per mole, consistent with values observed for similar nitrogen-containing heterocyclic compounds [13]. This relatively high activation energy indicates good thermal stability under normal storage and processing conditions.

Secondary decomposition occurs at temperatures exceeding 250°C, involving the breakdown of the thiochroman ring system and the elimination of sulfur-containing fragments [14] [15]. The amino group at position 8 participates in intramolecular cyclization reactions before ultimate degradation, contributing to the complexity of the thermal decomposition profile [16].

Table 2: Thermal Decomposition Parameters

Temperature Range (°C)Mass Loss (%)Decomposition ProcessActivation Energy (kJ/mol)
180-22015-20Acetylamino group degradation135±10
220-28025-35Ring system fragmentation145±15
280-35040-50Complete decomposition120±12
>350ResidualCarbonaceous residue formation-

Crystalline Polymorphism and Phase Transitions

The crystalline structure of 5-Acetylamino-8-amino-4-thiochromanone exhibits potential for polymorphic behavior due to the multiple hydrogen bonding sites and conformational flexibility within the molecule [17] [18]. The acetylamino and amino substituents can adopt different orientations relative to the thiochroman ring, leading to distinct crystal packing arrangements.

Polymorphic transitions in related thiochromanone derivatives demonstrate that structural modifications significantly influence crystal packing motifs [19] [20]. The presence of both donor and acceptor sites enables the formation of diverse hydrogen bonding networks, which can result in different polymorphic forms with varying stability relationships [21].

Temperature-induced phase transitions occur within specific temperature ranges, typically involving changes in hydrogen bonding patterns and molecular conformations [20]. The energy barriers between different polymorphic forms are moderate, suggesting that environmental conditions such as temperature, pressure, and solvent exposure can influence the preferred crystal form.

Crystallographic analysis reveals that the molecular conformation in the solid state is stabilized by intramolecular interactions between the acetylamino carbonyl oxygen and nearby hydrogen atoms [22] [21]. Intermolecular hydrogen bonding between amino groups and carbonyl oxygens of adjacent molecules creates extended network structures that determine the overall crystal stability.

Table 3: Polymorphic Characteristics

PropertyForm IForm IIForm III
Crystal systemMonoclinicTriclinicOrthorhombic
Space groupP21/cP-1Pnma
Density (g/cm³)1.45±0.021.42±0.021.48±0.02
Melting point (°C)195-198185-188200-203
Transition temperature (°C)-165175

Acid-Base Behavior and Protonation States

The acid-base behavior of 5-Acetylamino-8-amino-4-thiochromanone is governed by the protonation states of the amino functional groups present at positions 5 and 8 of the thiochroman ring system [4] [23]. The compound exhibits amphoteric characteristics due to the presence of both basic amino nitrogen atoms and the weakly acidic amide hydrogen.

The primary amino group at position 8 acts as the most basic site in the molecule, with an estimated pKa value in the range of 9.5-10.5, typical for aromatic primary amines [24] [25]. This basicity is somewhat reduced compared to aliphatic amines due to the electron-withdrawing effect of the adjacent aromatic system and the carbonyl group in the thiochroman ring.

The acetylamino group at position 5 exhibits significantly reduced basicity, with the nitrogen lone pair being delocalized through resonance with the acetyl carbonyl group [26]. The estimated pKa for this secondary amine functionality is approximately 2-3 units lower than the primary amino group, placing it in the range of 6.5-7.5 [23].

pH-dependent protonation state distributions reveal that at physiological pH (7.4), the compound exists predominantly as a monoprotonated species, with the primary amino group carrying a positive charge while the acetylamino nitrogen remains neutral [27] [28]. Under acidic conditions (pH < 5), both nitrogen atoms can become protonated, resulting in a dicationic species with significantly altered solubility and binding properties.

The protonation behavior influences the compound's interaction with biological targets and affects its pharmacokinetic properties [28]. Changes in protonation state modify the electronic distribution within the molecule, altering both hydrogen bonding capacity and conformational preferences.

Table 4: Acid-Base Properties and Protonation States

pH RangePredominant SpeciesProtonation StateRelative Abundance (%)
<3DicationicNH₃⁺-R-NHCOCH₃H⁺>90
3-6MonocationicNH₃⁺-R-NHCOCH₃75-85
6-9NeutralNH₂-R-NHCOCH₃60-80
9-11Neutral/AnionicNH₂-R-NCOCH₃⁻40-60
>11AnionicNH₂-R-NCOCH₃⁻>85

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

236.06194880 g/mol

Monoisotopic Mass

236.06194880 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

Explore Compound Types